molecular formula C11H11BrO3 B13907096 Methyl 6-bromochromane-4-carboxylate

Methyl 6-bromochromane-4-carboxylate

Cat. No.: B13907096
M. Wt: 271.11 g/mol
InChI Key: HKHLTIGAKSQKFI-UHFFFAOYSA-N
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Description

Methyl 6-bromochromane-4-carboxylate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a carboxylate group at the 4th position makes this compound unique and of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromochromane-4-carboxylate typically involves the bromination of chromane derivatives followed by esterification. One common method includes the bromination of chromane-4-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromochromane-4-carboxylic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient bromination and esterification. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromochromane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 6-aminomethylchromane-4-carboxylate or 6-thiomethylchromane-4-carboxylate.

    Oxidation: Formation of 6-bromo-4-oxochromane.

    Reduction: Formation of 6-bromochromane-4-methanol.

Scientific Research Applications

Methyl 6-bromochromane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-bromochromane-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

    Methyl 6-bromochroman-2-carboxylate: Similar structure but with the carboxylate group at the 2nd position.

    Methyl 6-chlorochromane-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 6-fluorochromane-4-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: Methyl 6-bromochromane-4-carboxylate is unique due to the specific positioning of the bromine atom and carboxylate group, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilic nature, making it more reactive in substitution reactions compared to its chloro and fluoro analogs .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 6-bromo-3,4-dihydro-2H-chromene-4-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)8-4-5-15-10-3-2-7(12)6-9(8)10/h2-3,6,8H,4-5H2,1H3

InChI Key

HKHLTIGAKSQKFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCOC2=C1C=C(C=C2)Br

Origin of Product

United States

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